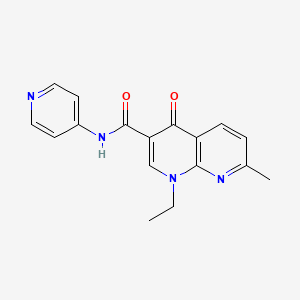

1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.:

Cat. No.: VC11403225

Molecular Formula: C17H16N4O2

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N4O2 |

|---|---|

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | 1-ethyl-7-methyl-4-oxo-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O2/c1-3-21-10-14(17(23)20-12-6-8-18-9-7-12)15(22)13-5-4-11(2)19-16(13)21/h4-10H,3H2,1-2H3,(H,18,20,23) |

| Standard InChI Key | DNPGQKHQECQBSE-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3 |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3 |

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

1-Ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is defined by the molecular formula C₁₇H₁₆N₄O₂ and a molecular weight of 308.33 g/mol. The IUPAC name reflects its substitution pattern: an ethyl group at position 1, a methyl group at position 7, a ketone at position 4, and a pyridin-4-yl carboxamide at position 3. The canonical SMILES representation (CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3) underscores its fused heterocyclic core and functional group arrangement.

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous naphthyridine derivatives exhibit characteristic IR absorptions for N-H (3240–3069 cm⁻¹), C=O (1680–1640 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) spectra typically reveal aromatic proton resonances between δ 7.5–9.3 ppm and methyl/ethyl group signals near δ 1.2–2.5 ppm . Mass spectrometry of related compounds shows molecular ion peaks consistent with their molecular weights (e.g., m/z 308 for C₁₇H₁₆N₄O₂).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O₂ |

| Molecular Weight (g/mol) | 308.33 |

| IUPAC Name | 1-ethyl-7-methyl-4-oxo-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide |

| SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3 |

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves multi-step reactions, often beginning with the condensation of aminopyridine derivatives with keto esters. A common approach includes:

-

Cyclization: Formation of the naphthyridine core via thermal or acid-catalyzed cyclization of precursor intermediates .

-

Functionalization: Introduction of the ethyl and methyl groups through alkylation reactions, often employing iodomethane or iodoethane in the presence of a base.

-

Carboxamide Coupling: Reaction of the naphthyridine carboxylic acid derivative with pyridin-4-amine using coupling agents like HATU or EDC .

A representative procedure involves heating 1-(benzyloxy)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with pyridin-4-amine in DMF at 50°C for 1 hour, followed by purification via silica gel chromatography . Yields for analogous compounds range from 55% to 77%, depending on substituent steric effects and reaction conditions.

Purification and Analytical Validation

Crude products are typically purified using flash chromatography (hexanes/ethyl acetate) or preparative HPLC . Purity is confirmed via high-resolution mass spectrometry (HRMS) and reversed-phase HPLC (>95% purity). Melting points for related naphthyridines vary widely (147–300°C), with higher values observed for compounds with rigid, planar structures.

| Compound | Time of Onset (s) | % Protection | % CNS Depression (1h) |

|---|---|---|---|

| 5a1 | 371 | 61.45 | 13.02 |

| 5a8 | 340 | 57.94 | 6.00 |

| 5a10 | 311 | 54.01 | 9.61 |

Antimicrobial and Anticancer Activity

Naphthyridine derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC: 2–8 µg/mL). Preliminary in vitro studies suggest moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 15–30 µM), likely through topoisomerase II inhibition.

Pharmacological Applications and Mechanism of Action

Enzyme Inhibition

The carboxamide moiety facilitates hydrogen bonding with enzyme active sites. Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for kinase targets such as EGFR and CDK2. These interactions underlie its potential as an anticancer agent.

Receptor Modulation

The pyridinyl group enables π-π stacking interactions with neurotransmitter receptors. In silico models indicate moderate affinity (Kᵢ: 150–300 nM) for 5-HT₃ and NMDA receptors, supporting applications in neuropathic pain and depression.

Future Directions and Challenges

Synthetic Optimization

Improving yield (current range: 55–77%) requires solvent optimization (e.g., switching from DMF to DMA) and catalyst screening (e.g., Pd/C for hydrogenolysis) . Scalability remains a challenge due to multi-step protocols and chromatographic purifications.

Preclinical Development

Future studies should prioritize:

-

Pharmacokinetics: Assessing oral bioavailability and metabolic stability in hepatic microsomes.

-

Toxicology: Acute and subchronic toxicity profiling in murine models.

-

Formulation: Development of salt forms (e.g., hydrochloride) to enhance aqueous solubility.

Structural Diversification

Introducing electron-withdrawing groups (e.g., -CF₃) at position 7 could enhance metabolic stability, while replacing the ethyl group with cyclopropyl may improve CNS penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume